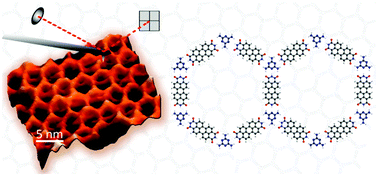Bimolecular porous supramolecular networks deposited from solution on layered materials: graphite, boron nitride and molybdenum disulphide†
Chemical Communications Pub Date: 2014-06-23 DOI: 10.1039/C4CC03720K
Abstract
A two-dimensional porous network formed from perylene tetracarboxylic diimide (PTCDI) and melamine may be deposited from solution on the surfaces of highly oriented pyrolytic graphite (HOPG), hexagonal boron nitride (hBN) and molybdenum disulphide (MoS2). Images acquired using high resolution atomic force microscopy (AFM) operating under ambient conditions have revealed that the network forms extended ordered monolayers (>1 μm2) on HOPG and hBN whereas on MoS2 much smaller islands are observed.


Recommended Literature
- [1] When do defectless alkanethiol SAMs in ionic liquids become penetrable? A molecular dynamics study†
- [2] Mo(CO)6 catalysed chemoselective hydrosilylation of α,β-unsaturated amides for the formation of allylamines†
- [3] Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells†
- [4] Nitration of iron corrolates: further evidence for non-innocence of the corrole ligand†
- [5] From helicate to infinite coordination polymer: crystal and molecular structures of silver(I) complexes of readily prepared di-Schiff bases
- [6] First series of mixed (PIII, SeIV)-heteroatomoriented rare-earth-embedded polyoxotungstates containing distinct building blocks†
- [7] Optical tweezing using tunable optical lattices along a few-mode silicon waveguide†
- [8] Contents list
- [9] Front cover
- [10] Correction: Mono- and tri-ester hydrogenolysis using tandem catalysis. Scope and mechanism

Journal Name:Chemical Communications
Research Products
-
CAS no.: 16096-33-6
-
CAS no.: 101713-87-5
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4









